molecular formula C8H16N2S B10907685 1-Tert-butyl-3-prop-2-en-1-ylthiourea

1-Tert-butyl-3-prop-2-en-1-ylthiourea

Cat. No.: B10907685
M. Wt: 172.29 g/mol
InChI Key: XMNFLULNRRLFHX-UHFFFAOYSA-N
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Description

N-ALLYL-N’-(TERT-BUTYL)THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom in the urea is replaced by a sulfur atom. This compound is characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a tert-butyl group (a bulky four-carbon group) attached to the nitrogen atoms of the thiourea moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N’-(TERT-BUTYL)THIOUREA can be achieved through several methods. One common approach involves the reaction of allyl isothiocyanate with tert-butylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired thiourea derivative. Another method involves the use of allyl chloride and potassium thiocyanate in the presence of tert-butylamine, which also results in the formation of N-ALLYL-N’-(TERT-BUTYL)THIOUREA.

Industrial Production Methods

Industrial production of N-ALLYL-N’-(TERT-BUTYL)THIOUREA generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N’-(TERT-BUTYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-ALLYL-N’-(TERT-BUTYL)THIOUREA has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Research has explored its potential as an anticancer agent and its ability to modulate biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-ALLYL-N’-(TERT-BUTYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ALLYL-N’-(TERT-BUTYL)UREA: Similar structure but with an oxygen atom instead of sulfur.

    N-ALLYL-N’-(TERT-BUTYL)THIOCARBAMATE: Contains a carbamate group instead of a thiourea moiety.

    N-ALLYL-N’-(TERT-BUTYL)THIOCARBAMIDE: Similar structure but with different substituents on the nitrogen atoms.

Uniqueness

N-ALLYL-N’-(TERT-BUTYL)THIOUREA is unique due to its specific combination of allyl and tert-butyl groups attached to the thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

1-tert-butyl-3-prop-2-enylthiourea

InChI

InChI=1S/C8H16N2S/c1-5-6-9-7(11)10-8(2,3)4/h5H,1,6H2,2-4H3,(H2,9,10,11)

InChI Key

XMNFLULNRRLFHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NCC=C

Origin of Product

United States

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